Cas no 694-43-9 (rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol)

rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol structure
694-43-9 structure
Product name:rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
CAS No:694-43-9
MF:C6H10O
Molecular Weight:98.143
MDL:MFCD09878851
CID:1035399
PubChem ID:12724623

rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol 化学的及び物理的性質

名前と識別子

    • (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol
    • (1R,5S)-Bicyclo[3.1.0]hexan-3-ol
    • CIS-BICYCLO[3.1.0]HEXAN-3-OL
    • rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
    • (1alpha,3alpha,5alpha)-Bicyclo[3.1.0]hexan-3-ol
    • AKOS006311103
    • MFCD20921684
    • AKOS016014392
    • CS-0058774
    • P14485
    • PS-16966
    • A914568
    • DTXSID30508140
    • EN300-7141481
    • DTXSID101294966
    • 694-44-0
    • 694-43-9
    • (1R,3S,5S)-rel-Bicyclo[3.1.0]hexan-3-ol
    • CS-0054512
    • (1S,5R)-bicyclo[3.1.0]hexan-3-ol
    • rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-ol
    • AS-59530
    • (1I+/-,3I+/-,5I+/-)-Bicyclo[3.1.0]hexan-3-ol
    • MDL: MFCD09878851
    • インチ: InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6+
    • InChIKey: YKXMZSYOSBDLMM-FMCRUOTFSA-N
    • SMILES: O[C@@H]1C[C@@H]2C[C@@H]2C1

計算された属性

  • 精确分子量: 98.073164938g/mol
  • 同位素质量: 98.073164938g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 80.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 0.9

じっけんとくせい

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.161±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 170.5±8.0 ºC (760 Torr),
  • フラッシュポイント: 64.6±10.9 ºC,
  • Solubility: 溶出度(84 g/l)(25ºC)、

rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol Security Information

rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
AS-59530-100MG
(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
694-43-9 >95%
100mg
£213.66 2025-02-08
TRC
B382940-100mg
cis-Bicyclo[3.1.0]hexan-3-ol
694-43-9
100mg
$ 340.00 2022-06-07
TRC
B382940-50mg
cis-Bicyclo[3.1.0]hexan-3-ol
694-43-9
50mg
$ 210.00 2022-06-07
Key Organics Ltd
AS-59530-1G
(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
694-43-9 >95%
1g
£575.00 2025-02-08
Key Organics Ltd
AS-59530-250MG
(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
694-43-9 >95%
0.25g
£378.00 2023-06-14
Chemenu
CM203393-250mg
(1R,5S)-Bicyclo[3.1.0]hexan-3-ol
694-43-9 97%
250mg
$151 2024-07-24
AstaTech
68368-1/G
CIS-BICYCLO[3.1.0]HEXAN-3-OL
694-43-9 97%
1g
$229 2023-09-16
eNovation Chemicals LLC
D960311-250mg
CIS-BICYCLO[3.1.0]HEXAN-3-OL
694-43-9 95%
250mg
$125 2024-06-06
Fluorochem
048361-1g
cis-Bicyclo[3.1.0]hexan-3-ol
694-43-9 97%
1g
£389.00 2022-03-01
1PlusChem
1P00FFSF-100mg
CIS-BICYCLO[3.1.0]HEXAN-3-OL
694-43-9 98%
100mg
$40.00 2025-02-27

rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol 関連文献

rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-olに関する追加情報

(1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol: A Comprehensive Overview

(1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol, also known by its CAS Registry Number 694-43-9, is a bicyclic alcohol with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic alcohols, which are characterized by their rigid and compact frameworks, making them highly valuable in drug design and synthesis.

The molecular structure of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol consists of a bicyclo[3.1.0]hexane skeleton with a hydroxyl group (-OH) attached at the 3-position. The stereochemistry of this compound is defined by its specific configuration: (1R), (3r), and (5S). This configuration plays a crucial role in determining the compound's physical properties, biological activity, and potential applications in medicinal chemistry.

Recent studies have highlighted the importance of bicyclic alcohols like (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol in the development of bioactive molecules. For instance, researchers have explored its role as a building block for constructing complex natural product analogs and synthetic drugs. Its rigid structure provides an excellent platform for controlling the spatial arrangement of functional groups, which is essential for achieving desired pharmacological profiles.

In terms of synthesis, several methods have been reported for the preparation of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol. One common approach involves the use of ring-closing reactions or stereoselective reductions of appropriately substituted ketones or alkenes. The stereochemical outcome of these reactions is often influenced by the choice of reagents and reaction conditions, making it critical to optimize these parameters to achieve high enantiomeric excess.

The biological activity of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol has been studied in various contexts. For example, it has been reported to exhibit moderate inhibitory effects on certain enzymes involved in metabolic pathways. Additionally, its derivatives have shown potential as leads for anti-inflammatory and antioxidant agents due to their ability to scavenge free radicals and modulate cellular signaling pathways.

From an analytical standpoint, the characterization of (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and stereochemistry, ensuring accurate identification and quality control during synthesis and purification.

In conclusion, (1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol stands out as a versatile building block in organic synthesis with promising applications in drug discovery and development. Its unique bicyclic framework and stereochemical properties make it an attractive target for further research aimed at unlocking its full potential in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:694-43-9)rel-(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol
A914568
Purity:99%/99%
はかる:1g/5g
Price ($):226.0/988.0